molecular formula C27H27N3O4 B5462610 N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide

Cat. No. B5462610
M. Wt: 457.5 g/mol
InChI Key: XVLSYRLIMYCNNX-ULJHMMPZSA-N
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Description

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, also known as NBQX, is a highly selective antagonist of the ionotropic glutamate receptor. It was first synthesized in the 1980s and has since been widely used in scientific research due to its ability to block the effects of glutamate on the nervous system.

Mechanism of Action

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This leads to a reduction in the excitatory effects of glutamate on the nervous system.
Biochemical and Physiological Effects:
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the excitability of neurons in the hippocampus, decreasing the release of dopamine in the striatum, and reducing the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide in lab experiments is its high selectivity for the AMPA receptor, which allows researchers to specifically target this receptor and study its effects on the nervous system. However, one limitation of N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide is that it does not block all subtypes of ionotropic glutamate receptors, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, including studying its effects on different subtypes of ionotropic glutamate receptors, investigating its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease, and exploring its role in synaptic plasticity and learning and memory.

Synthesis Methods

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide can be synthesized using a variety of methods, but the most common involves the reaction of 4-tert-butylbenzaldehyde with benzylamine to form the imine intermediate. This intermediate is then reacted with 3-nitrophenylacetonitrile to form the final product.

Scientific Research Applications

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been used extensively in scientific research to study the role of glutamate in the nervous system. It has been shown to be effective in blocking the effects of glutamate on the AMPA subtype of ionotropic glutamate receptors, which play a key role in synaptic plasticity and learning and memory.

properties

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-27(2,3)22-14-12-21(13-15-22)25(31)29-24(17-20-10-7-11-23(16-20)30(33)34)26(32)28-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,28,32)(H,29,31)/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSYRLIMYCNNX-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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